Triacsin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triacsin B is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.

Wissenschaftliche Forschungsanwendungen

Inhibition of Acyl-CoA Synthetases

Triacsin B and its congeners are recognized for their ability to inhibit acyl-CoA synthetases, which are crucial enzymes in lipid metabolism. This inhibition mimics the action of fatty acids, allowing researchers to study lipid metabolic pathways more effectively.

- Mechanism : By competing with fatty acids for binding to acyl-CoA synthetases, this compound disrupts normal lipid metabolism, leading to altered cellular responses. This property has been exploited in various studies to understand the role of lipids in cellular processes and diseases.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy, particularly through its effects on lipid metabolism in cancer cells.

- Case Study : A study demonstrated that treatment with Triacsin C (closely related to this compound) reduced protoporphyrin IX accumulation in dormant cancer cells, suggesting that enhancing lipid metabolism can influence cancer cell behavior and sensitivity to treatments such as photodynamic therapy (ALA-PDT) .

- Apoptosis Induction : In combination therapies, Triacsin C has been shown to induce apoptosis in endometrial carcinoma cells when used alongside other agents like docosahexaenoic acid (DHA) . This suggests that Triacsin compounds may enhance the efficacy of existing cancer treatments by modulating lipid metabolism.

Antiviral Properties

Emerging research indicates that Triacsin C may inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. This effect is believed to arise from its influence on lipid metabolism within infected cells.

Biosynthetic Pathway Insights

Understanding the biosynthesis of this compound has implications for biotechnological applications and synthetic biology.

- Gene Cluster Identification : Recent genomic studies have identified specific biosynthetic gene clusters responsible for the production of triacsins, including this compound . This knowledge paves the way for engineered production systems that could enhance yield or modify the properties of these compounds for therapeutic use.

Potential Therapeutic Applications

The unique structure of this compound, particularly its N-hydroxytriazene moiety, presents opportunities for novel drug development.

- Drug Design : The rare N-N bond formation found in triacsins may inspire new synthetic strategies in medicinal chemistry . The exploration of these mechanisms could lead to the development of new inhibitors targeting various metabolic pathways involved in diseases beyond cancer.

Data Table: Summary of Applications

Eigenschaften

Molekularformel |

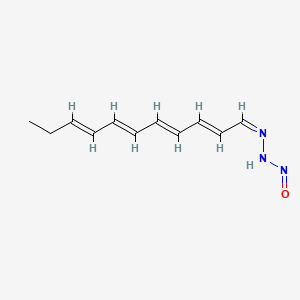

C11H15N3O |

|---|---|

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

N-[(Z)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11- |

InChI-Schlüssel |

UNHSVZVRFBRLAW-LRSVIVFASA-N |

Isomerische SMILES |

CC/C=C/C=C/C=C/C=C/C=N\NN=O |

Kanonische SMILES |

CCC=CC=CC=CC=CC=NNN=O |

Synonyme |

triacsin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.